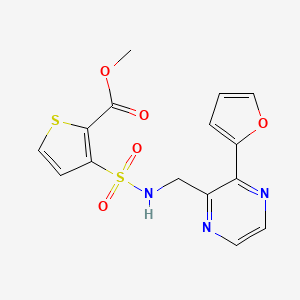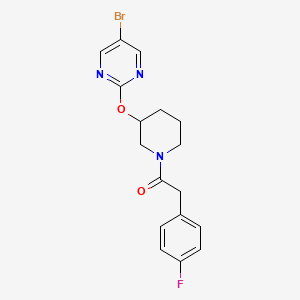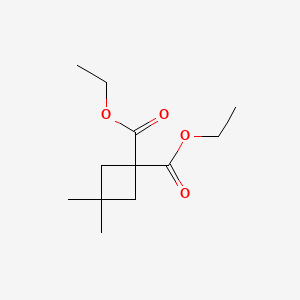
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of a similar compound, 1,1-diethyl-3,3-dimethylcyclobutane, includes a total of 30 bonds. There are 10 non-H bonds, 2 rotatable bonds, and 1 four-membered ring . The 2D and 3D chemical structure images of this compound provide a clear view of the atoms and bonds throughout the chemical structure model .Applications De Recherche Scientifique
Organic Synthesis Building Block
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable compound for constructing complex molecules. For instance, it can undergo reactions such as ring-opening, functional group interconversion, and cycloaddition, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create novel drug candidates. Its cyclobutane core is present in many bioactive molecules, and modifications to this core can lead to the discovery of new therapeutic agents. Researchers utilize it to synthesize compounds with potential activity against various diseases .
Material Science
The unique properties of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate make it suitable for material science applications. It can be used to synthesize polymers with specific mechanical and thermal properties. These polymers could be used in creating new types of plastics, coatings, or other materials that require durability and stability .
Catalysis
Catalysts derived from this compound can be employed in chemical reactions to increase efficiency and selectivity. The cyclobutane ring can be a part of ligands or organocatalysts that facilitate various organic transformations, which is crucial for developing sustainable chemical processes .
Agrochemical Development
In the field of agrochemicals, Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is used to synthesize compounds that can act as pesticides or herbicides. The structural complexity it provides can help in creating more effective and environmentally friendly agricultural chemicals .
Analytical Chemistry
This compound can also serve as a standard or reference material in analytical chemistry. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .
Environmental Studies
Researchers may use Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate in environmental studies to understand the behavior of similar compounds in ecosystems. It can help in assessing the degradation pathways and persistence of chemicals in the environment .
Educational Purposes
Lastly, this compound is often used in academic settings for educational purposes. It provides a practical example for teaching concepts related to stereochemistry, conformational analysis, and reaction mechanisms in advanced organic chemistry courses .
Propriétés
IUPAC Name |
diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-15-9(13)12(10(14)16-6-2)7-11(3,4)8-12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKXGIPHEVVBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

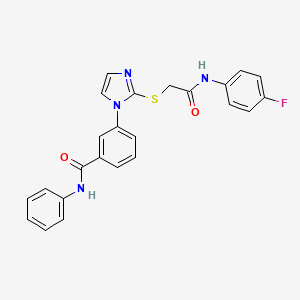
![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
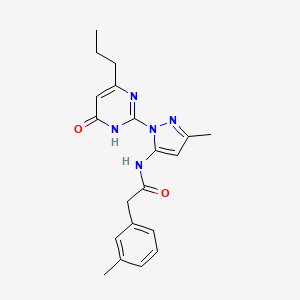
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)
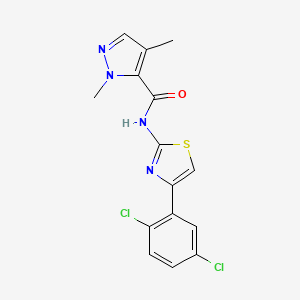
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
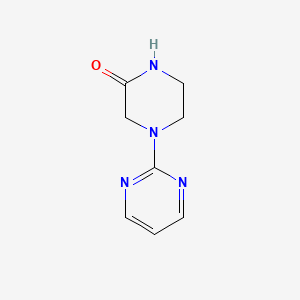
![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
